DMPEN

Neurotoxicity Purkinje cell degeneration Cerebellar toxicity

Procure DMPEN for research applications where Penclomedine's cerebellar neurotoxicity is prohibitive. This alkylating metabolite demonstrates in vivo antitumor efficacy in solid tumor models (e.g., MX-1 breast xenografts) without causing Purkinje cell degeneration. Its minimal in vitro activity confirms its role as a prodrug requiring metabolic activation, making it a specialized tool for in vivo efficacy, neurotoxicity comparison, and prodrug SAR studies.

Molecular Formula C7H4Cl5NO2
Molecular Weight 311.4 g/mol
CAS No. 176046-79-0
Cat. No. B1670837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMPEN
CAS176046-79-0
SynonymsDMPEN 4demethylpenclomedine;  NSC682691NCI600295984Pyridinol 35dichloro2methoxy6(trichloromethyl)Clomet.
Molecular FormulaC7H4Cl5NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)
InChIKeyGUYGGZGIKZIRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMPEN (CAS 176046-79-0) for Research Procurement: An Alkylating Agent Metabolite with a Defined Toxicity Differentiation


DMPEN (4-O-demethylpenclomedine, also designated NSC 682691) is the principal plasma alkylating metabolite of the investigational anticancer prodrug Penclomedine (PEN), a multichlorinated α-picoline derivative [1]. As a reactive alkylating species, DMPEN is transported via the circulation to tumor cells, where it forms DNA adducts and interstrand crosslinks through its α-haloketo function [2]. Critically, DMPEN has been advanced to Phase I clinical evaluation for solid tumors based on its antitumor activity and, most notably, its demonstrable avoidance of the dose-limiting neurocerebellar toxicity that halted the clinical development of its parent compound Penclomedine [3].

Why DMPEN Cannot Be Interchanged with Penclomedine or Other In-Class Alkylators for Target-Specific Investigations


Generic substitution or interchangeability assumptions fail when applied to DMPEN due to its unique metabolic and toxicologic relationship with Penclomedine. While Penclomedine demonstrated promising preclinical antitumor activity, its clinical advancement was terminated by a dose-limiting and highly specific cerebellar neurotoxicity characterized by Purkinje cell degeneration in the vermis [1]. Pharmacokinetic analyses established that this neurotoxicity correlated with peak plasma concentrations of the parent compound PEN, but critically not with plasma concentrations of its major metabolite DMPEN [2]. Direct comparative neuropathology studies confirmed that equimolar doses of DMPEN produced no clinical or histopathological evidence of neurocerebellar toxicity, even at intolerably high doses, a finding that stands in stark contrast to the severe Purkinje cell degeneration induced by PEN [3]. Furthermore, both PEN and DMPEN exhibit minimal activity in vitro, indicating that DMPEN itself functions as a prodrug requiring further in vivo activation [4]. Therefore, substituting PEN for DMPEN, or vice versa, would fundamentally alter both the toxicity profile and the in vivo activation pathway, invalidating any meaningful comparison of therapeutic index or mechanism.

Quantitative Differentiation of DMPEN: Neurotoxicity Avoidance and In Vivo Antitumor Efficacy vs. Penclomedine and Analogs


Direct Neurotoxicity Comparison: DMPEN vs. Penclomedine in Rat Cerebellum Models

In a definitive head-to-head neuropathology study, DMPEN was directly compared to its parent compound Penclomedine (PEN) for the induction of cerebellar toxicity, the dose-limiting toxicity of PEN. Rats treated with PEN (100-400 mg/kg i.p.) exhibited dose-related Purkinje cell degeneration in parasagittal bands of the cerebellar vermis, with clear histopathological evidence of microglial activation. In contrast, equimolar doses of DMPEN administered i.p. produced neither clinical signs of neurotoxicity nor any histopathological evidence of Purkinje cell loss or neuronal injury in surviving animals [1]. This finding was corroborated by an independent study which reported that DMPEN did not induce Purkinje cell loss and showed no significant neurocerebellar toxicity in a rat cerebellum model [2].

Neurotoxicity Purkinje cell degeneration Cerebellar toxicity Therapeutic index

In Vivo Antitumor Efficacy: DMPEN Achieves Curative Activity in MX-1 Breast Cancer Xenograft Model

DMPEN has been quantitatively evaluated for its in vivo antitumor efficacy in the penclomedine-sensitive MX-1 human breast tumor xenograft model, demonstrating curative activity. In a study using NCR nude mice bearing MX-1 xenografts, DMPEN treatment resulted in complete tumor regression in 5 of 6 surviving mice (from an original group of 8). At study termination, 4 mice remained tumor-free, translating to a tumor growth delay exceeding 39.5 days compared to the control group, where the median tumor mass surpassed 4000 mm³ by day 30 [1]. This activity confirms DMPEN's status as the antitumor-active metabolite of Penclomedine, capable of achieving durable tumor regressions in a model that is also sensitive to the parent compound [2].

Breast cancer Xenograft Antitumor activity MX-1

Pharmacokinetic Basis for Differential Neurotoxicity: Cmax-Driven Toxicity of PEN vs. DMPEN

The clinical and preclinical neurotoxicity of Penclomedine was linked specifically to the peak plasma concentration (Cmax) of the parent drug, not its metabolite DMPEN. This pharmacokinetically-driven toxicity profile was a key finding that differentiated the two compounds and drove the development of DMPEN as a standalone agent [1]. In contrast, DMPEN itself exhibits linear pharmacokinetics over a dosing range of 10-40 mg/kg/d in rats, with an elimination half-life (β t½) of 3-4 hours and predictable, reversible myelosuppression as its dose-limiting toxicity, not neurotoxicity [2]. This predictable PK profile supports the feasibility of safe dose escalation in a clinical setting.

Pharmacokinetics Cmax Metabolism Safety margin

In Vitro Inactivity of DMPEN and PEN: Both Are Prodrugs Requiring In Vivo Activation

Despite its potent in vivo antitumor activity, DMPEN, like its parent Penclomedine, exhibits very limited activity in vitro. This finding establishes that DMPEN itself is a prodrug requiring metabolic activation within the organism to exert its cytotoxic effects [1]. This stands in contrast to the direct cytotoxicity observed with other alkylating agents in cell culture. The need for in vivo activation is a critical consideration for experimental design, as in vitro screens will fail to capture the compound's true anticancer potential.

Prodrug Metabolic activation In vitro activity Alkylating agent

Comparative In Vivo Activity vs. DMPEN Derivatives: Acyl and Thiocarbonate Analogs

While DMPEN serves as a critical baseline metabolite, subsequent structure-activity relationship (SAR) studies have identified derivatives with superior activity in specific models. For instance, certain acyl derivatives of DMPEN were found to be superior to DMPEN itself against the MX-1 breast tumor, ZR-75-1 breast tumor, and U251 CNS tumor xenografts [1]. Similarly, thiolocarbonate and thiocarbamate derivatives demonstrated superiority to DMPEN against MX-1 tumors and showed modest activity against glioblastoma [2]. This positions DMPEN not necessarily as the optimal therapeutic candidate, but as a foundational reference compound and a key metabolite against which the efficacy of novel analogs can be quantitatively benchmarked in in vivo studies.

Structure-activity relationship SAR MX-1 xenograft Brain tumors

Recommended Research Applications for DMPEN Based on Its Defined Evidence Profile


In Vivo Oncology Studies Focused on Breast and Brain Cancer Xenografts

Procure DMPEN for in vivo efficacy studies in murine models of human breast cancer (e.g., MX-1 xenograft) or brain tumors, where its curative potential has been demonstrated [1]. Given its lack of in vitro activity, this compound is exclusively suited for in vivo experimentation where metabolic activation can occur [2].

Investigations of Therapeutic Index Where Neurotoxicity Is a Key Endpoint

Utilize DMPEN as a control or comparator compound in neurotoxicity studies. Its well-documented absence of Purkinje cell degeneration and cerebellar toxicity in rat models [1] provides a clear negative control for experiments aiming to quantify or mitigate the neurotoxic effects of other alkylating agents or chemotherapeutics.

Medicinal Chemistry Programs as a Benchmark for Novel Alkylating Agents

Employ DMPEN as a reference standard in structure-activity relationship (SAR) studies aimed at developing next-generation alkylating prodrugs. Its antitumor activity in the MX-1 model serves as a validated baseline against which the superior efficacy of new acyl, carbonate, or thiocarbamate derivatives can be quantitatively compared [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Prodrug Activation

Incorporate DMPEN into preclinical PK/PD studies to model the activation of alkylating prodrugs. Its linear pharmacokinetics and elimination half-life of 3-4 hours in rats [1] provide a predictable and well-characterized profile for modeling dose-exposure-response relationships in a system where the ultimate active metabolite is not yet fully defined [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMPEN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.